N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine
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Overview
Description
N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine is an organic compound with the molecular formula C16H20N4 and a molecular weight of 268.36 g/mol . This compound features a cyclohexane ring substituted with two pyridin-2-yl groups at the 1 and 4 positions, making it a versatile ligand in coordination chemistry .
Mechanism of Action
Mode of Action
It’s known that the compound forms a crystal structure with intermolecular hydrogen bonds, where n in the amide group acts as a donor and n atom in the pyridine ring acts as an acceptor .
Biochemical Pathways
The biochemical pathways affected by N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine are currently unknown
Result of Action
It’s known that the compound forms a crystal structure with intermolecular hydrogen bonds, which could potentially influence its interactions at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known to be a pyridine-based ligand . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . This makes them one of the most widely used chelating ligands in coordination chemistry .
Molecular Mechanism
Given its ability to form stable complexes with various metals , it may interact with biomolecules in a manner similar to other metal-chelating agents
Metabolic Pathways
Given its ability to form stable complexes with various metals , it may interact with enzymes or cofactors involved in metal-dependent metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with pyridine-2-carbaldehyde under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction . The mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N1,N4-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine: Similar structure but with methylene bridges between the pyridine rings and the cyclohexane.
N1,N4-bis(pyridin-2-ylmethylene)benzene-1,4-diamine: Similar structure but with a benzene ring instead of a cyclohexane.
N1,N4-bis(5-methylhexan-2-yl)benzene-1,4-diamine: Similar structure but with different alkyl substituents.
Uniqueness
N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine is unique due to its cyclohexane backbone, which provides a flexible and non-planar structure. This flexibility allows it to form stable complexes with a variety of metal ions, making it a versatile ligand in coordination chemistry .
Properties
IUPAC Name |
1-N,4-N-dipyridin-2-ylcyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h1-6,11-14H,7-10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYRMUGQQUUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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